

An In-depth Technical Guide to CFI-400936 and its Primary Target

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Compound of Interest

Compound Name: CFI-400936

Cat. No.: B606611

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A Note on Nomenclature: Initial inquiries for "**CFI-400936**" have revealed that this designation corresponds to a potent inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1). However, the vast majority of publicly available research and clinical trial data is associated with a closely related compound, CFI-400945, a selective inhibitor of Polo-like Kinase 4 (PLK4). Given the extensive documentation and clinical relevance of CFI-400945, this guide will primarily focus on this molecule, while also providing a concise overview of **CFI-400936** and its distinct target. It is highly probable that interest in "**CFI-400936**" stems from a typographical error and the intended subject is the PLK4 inhibitor.

Executive Summary

This technical guide provides a comprehensive overview of CFI-400945, a first-in-class, orally bioavailable small molecule inhibitor of Polo-like Kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a critical process in cell division. Dysregulation of PLK4 is implicated in tumorigenesis, making it a compelling target for cancer therapy. This document details the mechanism of action of CFI-400945, its preclinical and clinical data, and the methodologies of key experiments. Included are structured data tables for quantitative analysis and Graphviz diagrams to visualize the PLK4 signaling pathway and a representative experimental workflow. A brief section also clarifies the identity of **CFI-400936** as a TTK inhibitor.

CFI-400945: A Potent and Selective PLK4 Inhibitor

CFI-400945 is an investigational anti-cancer agent that has undergone extensive preclinical and clinical evaluation. It is a highly potent and selective ATP-competitive inhibitor of PLK4.

Primary Target and Mechanism of Action

The primary molecular target of CFI-400945 is Polo-like Kinase 4 (PLK4).^[1] PLK4 is a serine/threonine kinase that plays a pivotal role in the biogenesis of centrioles, which are essential for the formation of centrosomes and, consequently, the mitotic spindle.^{[2][3][4]} By inhibiting PLK4, CFI-400945 disrupts the normal process of centriole duplication, leading to mitotic errors, aneuploidy, and ultimately, cell death in cancer cells.^{[1][5]}

The mechanism of action of CFI-400945 is dose-dependent. At high concentrations, it leads to a failure of centriole duplication.^[5] Conversely, at lower concentrations, it can induce centriole amplification, which also results in mitotic catastrophe and cell death.^[5] This dual effect underscores the tight regulation of PLK4 activity required for normal cell division.

Quantitative Data

The following tables summarize the key quantitative data for CFI-400945 from various preclinical studies.

Table 1: In Vitro Potency and Selectivity of CFI-400945

| Parameter | Value | Notes |
|-------------------------------------|----------|---|
| Primary Target | PLK4 | Polo-like Kinase 4 |
| IC50 (PLK4) | 2.8 nM | In vitro kinase assay.[6] |
| Ki (PLK4) | 0.26 nM | ATP-competitive inhibitor.[6] |
| Off-Target Kinase Inhibition (IC50) | | |
| PLK1, PLK2, PLK3 | >50 µM | Demonstrates high selectivity over other PLK family members.[6] |
| Aurora Kinase B (AURKB) | 98 nM | One of the more significant off-targets.[1][7] |
| TrkA, TrkB | < 100 nM | [8] |
| Tie2/TEK | < 100 nM | [8] |
| Abl (T315I), Bmx, FGFR1/2, Ros | < 100 nM | [8] |

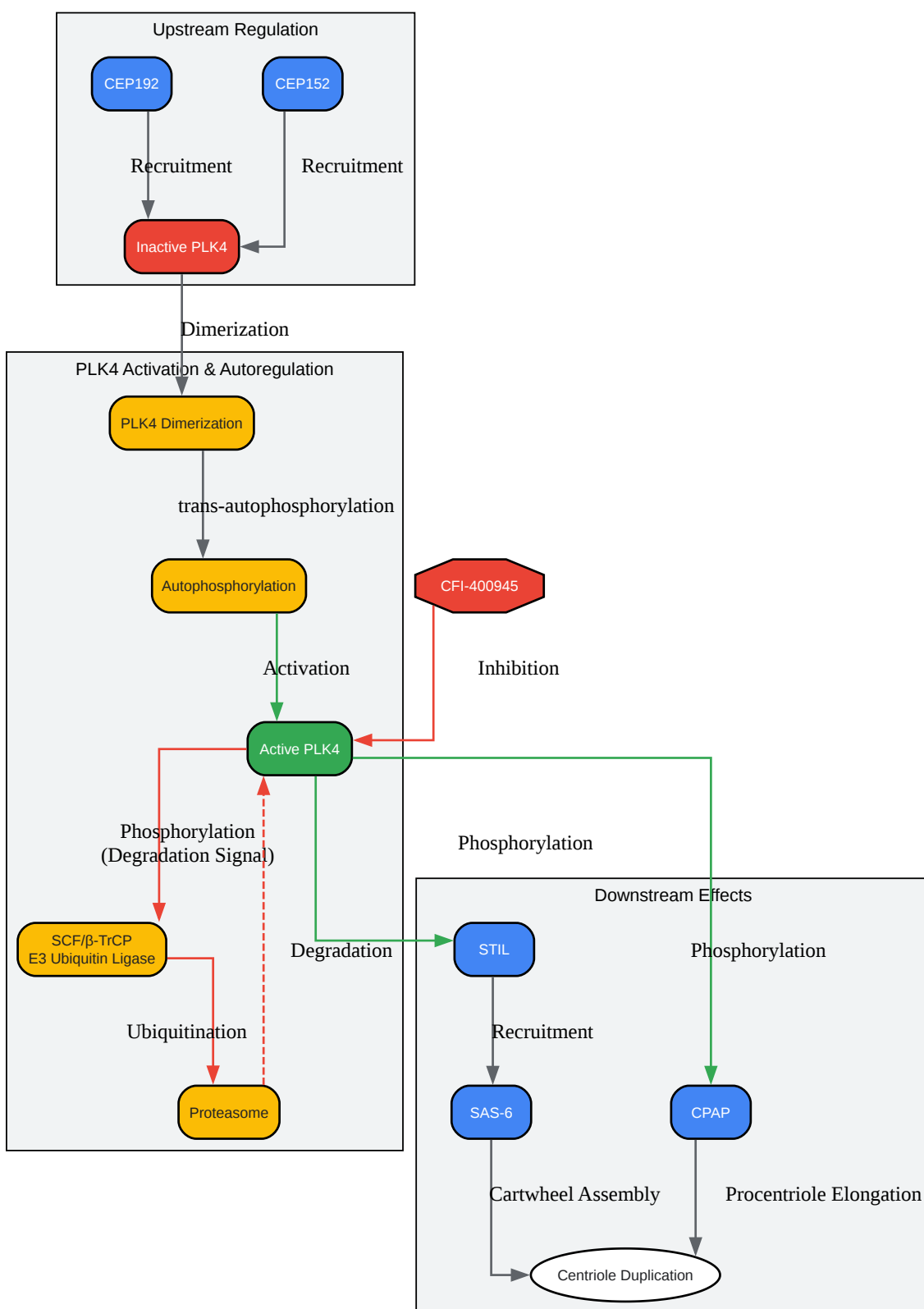
Table 2: Cellular Activity of CFI-400945 in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (nM) |
|------------|-----------------|-----------|
| MDA-MB-468 | Triple-Negative | 14 |
| SKBr-3 | HER2+ | 20 |
| MDA-MB-231 | Triple-Negative | 22 |
| BT-20 | Triple-Negative | 25 |
| Cal-51 | Triple-Negative | 34 |
| HCC1954 | HER2+ | 46 |
| MCF-7 | ER+ | 165 |

GI50: 50% growth inhibition concentration. Data from Mason et al., Cancer Cell, 2014.

PLK4 Signaling Pathway

PLK4 is a critical node in the cell cycle, primarily regulating centriole duplication. Its activity is tightly controlled through a complex network of interactions. The following diagram illustrates a simplified representation of the PLK4 signaling pathway.



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Caption: Simplified PLK4 signaling pathway in centriole duplication.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize CFI-400945.

In Vitro PLK4 Kinase Assay

Objective: To determine the direct inhibitory activity of CFI-400945 on PLK4 kinase.

Methodology: A radiometric kinase assay is a common method.

- **Reaction Mixture Preparation:** A reaction buffer containing recombinant human PLK4 enzyme, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate), and $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ is prepared.
- **Compound Incubation:** CFI-400945 is serially diluted and added to the reaction mixture. A control with no inhibitor (vehicle, typically DMSO) is included.
- **Kinase Reaction:** The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
- **Reaction Termination:** The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
- **Quantification:** The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated ^{33}P is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition is calculated relative to the control, and the IC_{50} value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (Sulforhodamine B - SRB)

Objective: To assess the effect of CFI-400945 on the proliferation of cancer cell lines.

Methodology:

- **Cell Plating:** Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- **Compound Treatment:** Cells are treated with a range of concentrations of CFI-400945 for a specified period (e.g., 72-96 hours).[12]
- **Cell Fixation:** The culture medium is removed, and cells are fixed with cold 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.[10][11]
- **Washing:** The plates are washed multiple times with water to remove TCA and air-dried.[10]
- **Staining:** 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[9][10]
- **Removal of Unbound Dye:** The plates are washed with 1% acetic acid to remove unbound SRB dye and then air-dried.[9][11]
- **Solubilization:** The protein-bound dye is solubilized with 10 mM Tris base solution.[9][10]
- **Absorbance Reading:** The optical density is measured at 510 nm using a microplate reader.[10]
- **Data Analysis:** The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of CFI-400945 in a living organism.

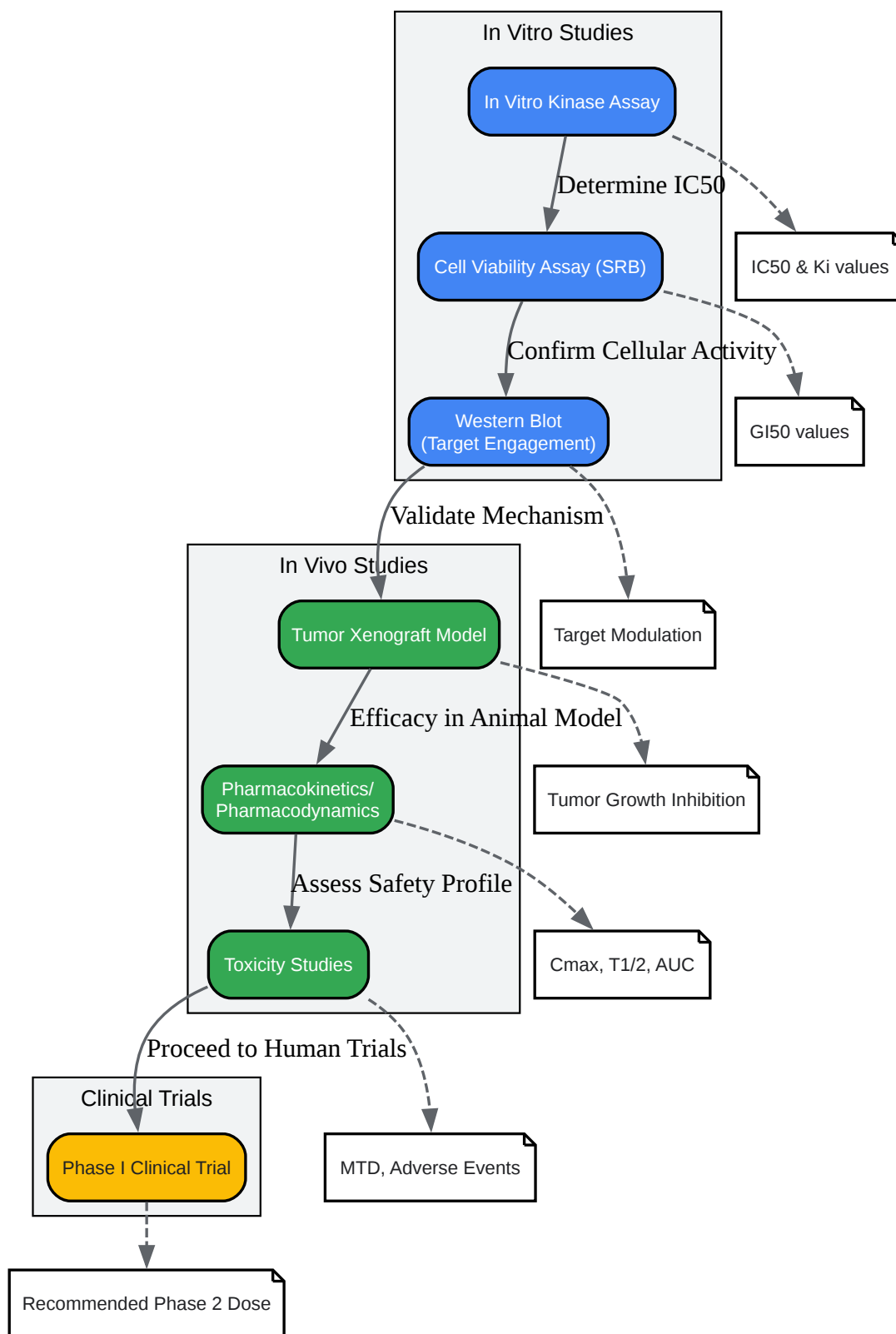
Methodology:

- **Cell Implantation:** A specific number of human cancer cells (e.g., 2×10^6 MDA-MB-231 cells) are subcutaneously injected into the flank or mammary fat pad of immunocompromised mice (e.g., NOD/SCID or nude mice).[13][14]
- **Tumor Growth:** Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[13]
- **Treatment Administration:** Mice are randomized into control (vehicle) and treatment groups. CFI-400945 is administered orally at specified doses and schedules (e.g., daily or intermittently).[15]

- **Tumor Measurement:** Tumor volume is measured regularly (e.g., twice a week) using calipers.
- **Monitoring:** Animal body weight and general health are monitored throughout the study.
- **Endpoint:** The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point.
- **Data Analysis:** Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of CFI-400945.



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Caption: A representative preclinical to clinical workflow for CFI-400945.

Clinical Development of CFI-400945

CFI-400945 has progressed to Phase I clinical trials in patients with advanced solid tumors and hematological malignancies.[16][17][18] These trials aimed to establish the safety, tolerability, pharmacokinetics, and the recommended Phase 2 dose (RP2D).[16][17] The most common dose-limiting toxicity observed was neutropenia.[16] While response rates as a monotherapy were modest in unselected patient populations, evidence of anti-tumor activity was observed.[16][17] Ongoing and future studies are likely to focus on combination therapies and patient populations with specific biomarkers.

CFI-400936: A TTK Inhibitor

For clarity, **CFI-400936** is a distinct molecule that targets Threonine Tyrosine Kinase (TTK), also known as Mps1.[19][20][21][22][23] TTK is a key component of the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis.

Table 3: **CFI-400936** Profile

| Parameter | Value | Reference |
|----------------|------------|-----------|
| Primary Target | TTK (Mps1) | [19] |
| IC50 (TTK) | 3.6 nM | [19] |

Inhibitors of TTK, like **CFI-400936**, represent another therapeutic strategy targeting mitotic processes in cancer cells.

Conclusion

CFI-400945 is a potent and selective inhibitor of PLK4, a critical regulator of centriole duplication and cell cycle progression. Its mechanism of action, involving the disruption of mitosis, has demonstrated anti-tumor activity in a range of preclinical models and has been evaluated in early-phase clinical trials. Further research is needed to identify patient populations most likely to benefit from PLK4 inhibition and to explore effective combination strategies. It is important to distinguish CFI-400945 from **CFI-400936**, a TTK inhibitor with a different molecular target and mechanism of action. This guide provides a foundational understanding of CFI-400945 for researchers and drug development professionals.

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